molecular formula C19H20N4O B8504239 6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone CAS No. 879274-64-3

6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone

Cat. No.: B8504239
CAS No.: 879274-64-3
M. Wt: 320.4 g/mol
InChI Key: YARLEXXHLAVLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a piperazine ring and a cyclohexa-2,4-dien-1-one moiety

Properties

CAS No.

879274-64-3

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-(7-methyl-4-piperazin-1-ylquinazolin-2-yl)phenol

InChI

InChI=1S/C19H20N4O/c1-13-6-7-14-16(12-13)21-18(15-4-2-3-5-17(15)24)22-19(14)23-10-8-20-9-11-23/h2-7,12,20,24H,8-11H2,1H3

InChI Key

YARLEXXHLAVLTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=CC=C3O)N4CCNCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone typically involves multiple steps. One common method includes the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is efficient and allows for the construction of the quinazoline framework.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline core, leading to different structural analogs.

    Substitution: The piperazine ring allows for substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core is known to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: This compound shares a similar quinazoline core but differs in its substituents.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]quinazolin-4-one}: Another quinazoline derivative with different functional groups.

Uniqueness

6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is unique due to its specific combination of a piperazine ring and a cyclohexa-2,4-dien-1-one moiety

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